molecular formula C18H20N2O3S2 B2903817 Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421516-90-6

Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2903817
CAS RN: 1421516-90-6
M. Wt: 376.49
InChI Key: XTBJNCFXJRYNJF-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound .

Scientific Research Applications

Anticancer Activity

The core structure of benzo[d][1,3]dioxol-5-yl has been utilized in the design of compounds with significant anticancer properties. Researchers have synthesized a series of compounds bearing this moiety to evaluate their anticancer activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells . These compounds have shown promising results, indicating the potential of benzo[d][1,3]dioxol-5-yl derivatives in cancer treatment.

Lead Detection

Derivatives of benzo[d][1,3]dioxol-5-yl have been applied in the development of sensors for the detection of carcinogenic lead (Pb^2+) . These sensors utilize the compound’s ability to bind selectively to lead ions, offering a reliable method for detecting this toxic metal in various environments, which is crucial for public health and safety.

Flavoring Agent

Although not directly related to the exact compound , the benzo[d][1,3]dioxol-5-yl moiety has been investigated for its use as a flavoring substance in food . This application highlights the versatility of the benzo[d][1,3]dioxol-5-yl group in various chemical contexts.

Structure-Activity Relationship (SAR) Studies

The benzo[d][1,3]dioxol-5-yl group is often included in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is particularly relevant in the design of new drugs, where modifications to the benzo[d][1,3]dioxol-5-yl scaffold can lead to changes in the efficacy and potency of the compound .

Tubulin Polymerization Inhibition

Compounds containing the benzo[d][1,3]dioxol-5-yl group have been explored for their ability to inhibit tubulin polymerization, a process crucial for cell division . By targeting this pathway, such compounds can effectively halt the proliferation of cancer cells, making them potential candidates for anticancer drugs.

Apoptosis Induction

Some benzo[d][1,3]dioxol-5-yl derivatives have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited in cancer therapy to selectively kill cancer cells without harming normal cells.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-12-9-24-18(19-12)25-10-13-4-6-20(7-5-13)17(21)14-2-3-15-16(8-14)23-11-22-15/h2-3,8-9,13H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBJNCFXJRYNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

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